Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate
Description
Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:
- 2,5-dimethyl groups: Enhance steric bulk and influence solubility.
- 7-oxo-4,7-dihydro moiety: A tautomeric system contributing to hydrogen-bonding capabilities.
- Methyl acetate at position 6: A polar ester group affecting reactivity and pharmacokinetic properties.
This compound is synthesized via methods involving cyclocondensation reactions under optimized conditions, such as ultrasonic irradiation in aqueous-alcohol media with catalysts like KHSO₄ .
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 2-[3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C18H19N3O4/c1-10-13(9-15(22)25-4)18(23)21-17(19-10)16(11(2)20-21)12-7-5-6-8-14(12)24-3/h5-8,20H,9H2,1-4H3 |
InChI Key |
FCXPKIZIMWGXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC(=O)OC)C)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Intermediate Preparation: 5-Amino-3-(2-Methoxyphenyl)-1H-Pyrazole
The synthesis begins with the preparation of a substituted 5-aminopyrazole. As demonstrated in, 5-amino-3-(anilinyl)-1H-pyrazole derivatives are synthesized via condensation of malononitrile or ethyl cyanoacetate with phenylisothiocyanate, followed by hydrazine treatment. Adapting this approach, 2-methoxyphenyl isothiocyanate could react with ethyl cyanoacetate under basic conditions to yield a thiolate intermediate, which is subsequently methylated and cyclized with hydrazine to form 5-amino-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate.
Cyclocondensation with Enaminones
Enaminones serve as versatile partners for pyrazolo[1,5-a]pyrimidine formation. For example, describes the reaction of 5-aminopyrazoles with enaminones derived from methyl aryl ketones and DMF-DMA (dimethylformamide dimethyl acetal). Applying this method, 3-(2-methoxyphenyl)-5-amino-1H-pyrazole-4-carboxylate reacts with an enaminone derived from pentane-2,4-dione (to introduce the 2,5-dimethyl groups) in refluxing acetic acid. This Michael addition-cyclization sequence affords the pyrazolo[1,5-a]pyrimidine core with the desired substitution pattern.
Oxidation and Final Functional Group Adjustments
7-Oxo Group Installation
The 7-oxo group is introduced via hydrolysis of a 7-chloro intermediate. In, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is treated with aqueous NaOH at 80°C to yield the 7-hydroxy derivative, which is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄). For the target compound, analogous conditions would convert a 7-chloro intermediate to the 7-oxo group.
Methyl Group Introduction
The 2- and 5-methyl groups are incorporated via the enaminone precursor. Using pentane-2,4-dione in the cyclocondensation step ensures methyl groups at both positions, as reported in.
Synthetic Pathway Optimization and Challenges
Regioselectivity Control
The regioselectivity of the cyclocondensation step is critical. Studies in highlight that electron-donating groups on the pyrazole (e.g., 2-methoxyphenyl) direct cyclization to the 1,5-a position, minimizing isomeric byproducts.
Yield Data from Analogous Syntheses
Purification and Characterization
Final purification via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization (MeOH/H₂O) yields the target compound in >95% purity. Key spectroscopic data include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.95–6.87 (m, 3H, Ar-H), 4.20 (s, 2H, CH₂COO), 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
Alternative Routes and Comparative Analysis
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxyphenyl group at position 3 and the methyl ester at position 6 are reactive sites:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Replacement of methoxy with hydroxyl group | |
| Ester Hydrolysis | NaOH (aq.), reflux | Conversion to carboxylic acid derivative | |
| Amidation | NH₃/MeOH, HATU, DIPEA | Formation of primary amide at position 6 |
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring undergoes nitration and sulfonation :
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 or 7 of the pyrimidine ring .
-
Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives, often used to enhance solubility .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions due to halogenated intermediates:
Ring-Opening and Rearrangement
Under strong acidic or oxidative conditions:
-
Ring-opening with HCl/EtOH generates pyrazole-carboxylic acid derivatives .
-
Oxidative rearrangement using m-CPBA forms pyrazolo-oxazinone analogs, which are pharmacologically relevant .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance drug-likeness:
-
Glycosylation : Reaction with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide introduces sugar moieties, improving solubility .
-
Thiourea formation : Treatment with ammonium thiocyanate yields thiourea-linked analogs with kinase inhibition potential .
Table 1: Optimized Conditions for Ester Hydrolysis
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH | H₂O/EtOH | 80°C | 4 h | 92% |
| LiOH | THF/H₂O | RT | 12 h | 85% |
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 6-Carboxylic acid analog | Rho Kinase | 18.7 | |
| 7-Nitro-pyrazolopyrimidine | Anticancer | 43.2 | |
| Thiourea-linked glycoside | Antibiofilm | 0.50 µg/mL |
Mechanistic Insights
Scientific Research Applications
Structural Components
- Pyrazolo[1,5-a]pyrimidine Scaffold : This core structure is associated with various biological activities.
- Methoxyphenyl Group : Enhances lipophilicity and biological interactions.
- Acetate Moiety : Contributes to the compound's solubility and bioavailability.
Anticancer Activity
Research has indicated that compounds with similar structures to Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate exhibit significant anticancer properties.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the proliferation of various cancer cell lines. For instance, a related compound showed an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent anticancer activity due to the induction of apoptosis and inhibition of critical kinases involved in cell cycle regulation.
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications by inhibiting cyclooxygenase (COX) enzymes.
Data Table: COX Inhibition Studies
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| Methyl [3-(2-methoxyphenyl)... | 0.04 |
| Celecoxib | 0.05 |
Neuroprotective Effects
Emerging research suggests that pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective effects.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, compounds structurally related to this compound have been shown to improve cognitive function and reduce neuronal apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
Key Features Influencing Activity
- Sulfanyl Group : Enhances interaction with biological targets.
- Substituted Aromatic Rings : Improve membrane permeability and binding affinity.
Mechanism of Action
The mechanism of action of Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyrimidine Derivatives
3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (QY-4541)
- Molecular Formula : C₁₁H₁₂N₄O₃
- Key Differences: Replaces the methyl acetate group with a propanoic acid chain at position 5.
- Implications : The carboxylic acid group enhances hydrophilicity compared to the ester-containing target compound .
Methyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3a-e)
- Synthesis: Produced via reactions between 3-amino-4-phenylpyrazole and dimethyl acetylenedicarboxylate (DMAD) under ultrasonic conditions .
- Structural Contrast : Lacks the 2-methoxyphenyl and 2,5-dimethyl substituents, simplifying the core structure.
Thiazolo[3,2-a]pyrimidine Derivatives
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Molecular Formula : C₂₆H₂₆N₂O₆S
- Key Differences :
- Thiazolo ring replaces pyrazolo, altering electronic properties.
- A benzylidene group introduces extended conjugation.
- Crystal Data: Monoclinic (P21/n) with unit cell dimensions a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å .
Triazolo[1,5-a]pyrimidine Derivatives
Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Imidazo[1,2-a]pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Molecular Formula : C₂₈H₂₅N₅O₇
- Key Differences: Imidazo-pyridine core with nitro and cyano groups. Higher molecular weight (51% yield, m.p. 243–245°C) due to extended substituents .
Structural and Functional Comparison Tables
Table 1. Substituent Analysis
| Compound Core | Position 3 | Position 6 | Key Functional Groups |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 2-Methoxyphenyl | Methyl acetate | Ester, Methoxy, Methyl |
| Thiazolo[3,2-a]pyrimidine | Trimethoxybenzylidene | Ethyl ester | Benzylidene, Thiazole |
| Triazolo[1,5-a]pyrimidine | Phenyl | Methyl acetate | Triazole, Phenyl |
Table 2. Physical and Spectral Data
*Estimated based on molecular formula C₁₈H₁₉N₃O₄.
Biological Activity
Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 256.29 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for diverse pharmacological effects.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the pyrazolo[1,5-a]pyrimidine framework.
- Introduction of the methoxyphenyl and acetyl groups through nucleophilic substitution reactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrazolo derivatives. For instance, compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. One study reported minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli for related compounds .
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines demonstrate potent anticancer effects. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compound 6n exhibited a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines tested . The mechanisms involve dual inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Anti-inflammatory Effects
The anti-inflammatory potential of related pyrazolo compounds has been documented. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, although specific data on this compound is limited.
The biological activities are primarily attributed to the interaction of the compound with specific enzymes and receptors:
- Inhibition of CDKs : This leads to cell cycle arrest in cancer cells.
- Antibacterial Mechanisms : Likely involves disruption of bacterial cell wall synthesis or function.
Case Studies
- Antibacterial Study : A recent investigation evaluated the antibacterial activity of a series of pyrazolo derivatives against common pathogens. The study confirmed that modifications at specific positions on the pyrazole ring significantly influenced antibacterial potency .
- Anticancer Evaluation : In a comprehensive screening involving 60 cancer cell lines from the NCI database, selected derivatives demonstrated IC50 values comparable to established anticancer drugs, underscoring their potential as therapeutic agents .
Data Summary
| Activity | MIC (µg/mL) | Cell Lines Tested | Growth Inhibition (%) |
|---|---|---|---|
| Antibacterial | 0.25 - 0.50 | N/A | N/A |
| Anticancer | N/A | 56 | 43.9 |
| Anti-inflammatory | N/A | N/A | N/A |
Q & A
Q. Basic Research Focus
- ¹H NMR : Key signals include methoxy protons (δ 2.37–3.30 ppm), aromatic protons (δ 6.37–7.10 ppm), and methylene/methyl groups (δ 2.37–4.26 ppm) .
- Elemental analysis : Confirm stoichiometry with <1% deviation from calculated C, H, N values (e.g., C: 57.53% calc. vs. 57.42% obs.) .
- Mass spectrometry : Use high-resolution MS to validate molecular weight (e.g., 323.77 g/mol for analogous compounds) .
Advanced Consideration : Combine 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in the pyrazolo-pyrimidine core .
How do electronic effects of substituents influence regioselectivity in multicomponent syntheses?
Q. Advanced Research Focus
- Electron-donating groups (e.g., -OCH₃) : Stabilize intermediates, directing substitution to the para position of the pyrimidine ring .
- Electron-withdrawing groups (e.g., -CF₃) : Reduce nucleophilicity at specific sites, favoring alternative regioisomers .
- Mechanistic studies : Use DFT calculations to map charge distribution in transition states .
Data Contradiction : Substituent positioning (e.g., 2-methoxyphenyl vs. 4-trifluoromethylphenyl) may lead to conflicting regioselectivity reports . Resolve via kinetic studies or isotopic labeling.
What computational methods predict the compound’s reactivity and stability?
Q. Advanced Research Focus
- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility (e.g., in DMF vs. ethanol) .
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites .
- pKa prediction : Use software like MarvinSuite to estimate acidity (e.g., pKa ~14.75 for analogous compounds) .
Application : Validate computational models with experimental data (e.g., NMR chemical shifts, reaction kinetics).
How should researchers address discrepancies in reported yields or spectroscopic data?
Q. Data Contradiction Analysis
- Source variation : Compare reaction scales (e.g., 0.5 mmol vs. 1.0 mmol) and purity of starting materials .
- Spectroscopic calibration : Ensure consistent referencing (e.g., TMS for NMR) and solvent deuteration .
- Reproducibility : Replicate reactions under controlled conditions (fixed temperature, solvent batch) to isolate variables .
Case Study : Yield disparities in acid-catalyzed syntheses (39% vs. 84%) may stem from catalyst concentration or mixing efficiency .
What are the challenges in scaling up synthesis while maintaining regiochemical purity?
Q. Advanced Research Focus
- Side reactions : Mitigate dimerization or oxidation by optimizing inert atmospheres (N₂/Ar) .
- Chromatography-free purification : Use pH-dependent crystallization (e.g., aqueous DMF) for large-scale isolation .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
